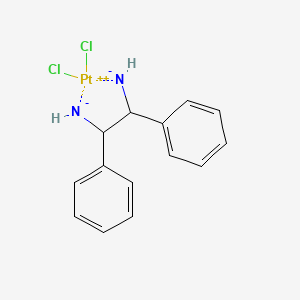
2,2'-((4-(Dimethylamino)-1,2-phenylene)bis(sulfanediyl))diacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-((4-(Dimethylamino)-1,2-phenylene)bis(sulfanediyl))diacetonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dimethylamino group attached to a phenylene ring, which is further connected to two sulfanediyl groups and two acetonitrile groups. The presence of these functional groups contributes to its reactivity and versatility in chemical synthesis and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((4-(Dimethylamino)-1,2-phenylene)bis(sulfanediyl))diacetonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)benzene-1,2-dithiol with acetonitrile in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include continuous flow reactors and advanced purification techniques to isolate the final product efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-((4-(Dimethylamino)-1,2-phenylene)bis(sulfanediyl))diacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitrile groups, converting them to amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
2,2’-((4-(Dimethylamino)-1,2-phenylene)bis(sulfanediyl))diacetonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, targeting specific molecular pathways.
Industry: It finds applications in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 2,2’-((4-(Dimethylamino)-1,2-phenylene)bis(sulfanediyl))diacetonitrile exerts its effects involves interactions with various molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the sulfanediyl groups may participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-((4-(Dimethylamino)-1,2-phenylene)bis(sulfanediyl))diacetonitrile: shares similarities with compounds like 2,2’-((4-(Dimethylamino)-1,2-phenylene)bis(sulfanediyl))diacetonitrile and 2,2’-((4-(Dimethylamino)-1,2-phenylene)bis(sulfanediyl))diacetonitrile.
Uniqueness
The unique combination of functional groups in 2,2’-((4-(Dimethylamino)-1,2-phenylene)bis(sulfanediyl))diacetonitrile imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research. Its ability to undergo diverse chemical reactions and interact with various molecular targets sets it apart from similar compounds.
Propiedades
Número CAS |
139483-31-1 |
|---|---|
Fórmula molecular |
C12H13N3S2 |
Peso molecular |
263.4 g/mol |
Nombre IUPAC |
2-[2-(cyanomethylsulfanyl)-4-(dimethylamino)phenyl]sulfanylacetonitrile |
InChI |
InChI=1S/C12H13N3S2/c1-15(2)10-3-4-11(16-7-5-13)12(9-10)17-8-6-14/h3-4,9H,7-8H2,1-2H3 |
Clave InChI |
AQUJDSXMJKXIQT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC(=C(C=C1)SCC#N)SCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




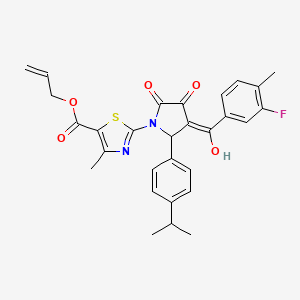
![N-(2-Aminoethyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12881369.png)
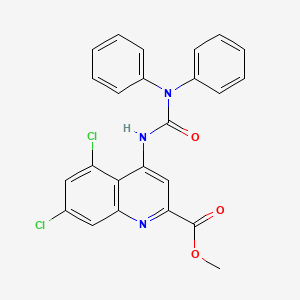
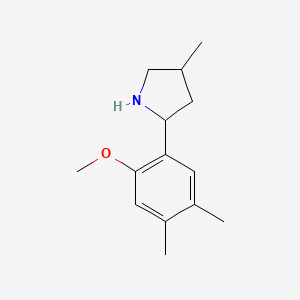
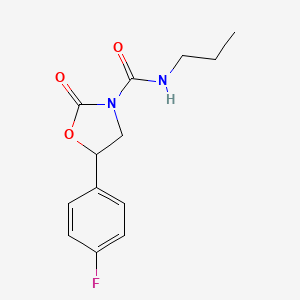
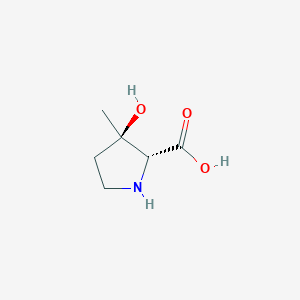
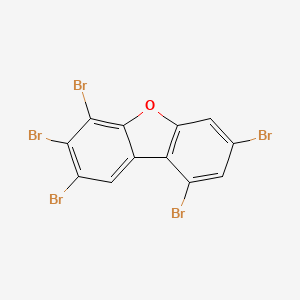
![4-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid](/img/structure/B12881414.png)
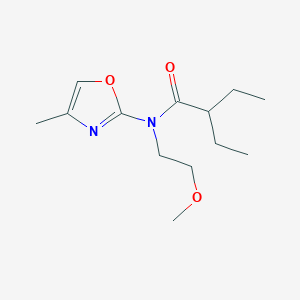
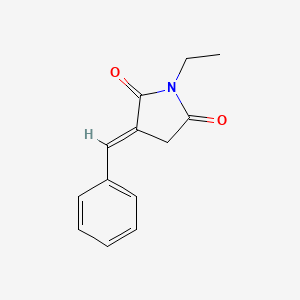
![2,6-Dimethoxy-N-[5-(3-methylpentan-3-yl)-1,2-oxazol-3-yl]benzamide](/img/structure/B12881454.png)
